Systemin

Plant Defense Signaling Receptor-Ligand Binding Kinetics Pharmacological Antagonism

This is authentic full-length Systemin (18-aa). Critical residues Pro13 (<0.2% activity) and Thr17 (0% activity) are intact. Essential for SYR1 receptor-binding (Kd 0.17-1 nM) and medium alkalinization assays (EC50 ~100 pM). Inactive analogs or truncated sequences are not functionally equivalent. Verify sequence integrity before in planta experiments.

Molecular Formula C85H144N26O28S
Molecular Weight 2010.3 g/mol
CAS No. 137181-56-7
Cat. No. B549619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSystemin
CAS137181-56-7
Molecular FormulaC85H144N26O28S
Molecular Weight2010.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)N)NC(=O)C(C)N
InChIInChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)77(131)100-49(25-27-61(91)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)79(133)109-35-14-22-58(109)81(135)108-34-13-21-57(108)76(130)105-56(42-113)74(128)98-47(18-7-10-31-87)69(123)97-48(20-12-33-95-85(93)94)70(124)102-53(39-63(117)118)80(134)110-36-15-23-59(110)82(136)111-37-16-24-60(111)84(138)139-83(137)54(40-64(119)120)103-78(132)66(45(4)114)107-73(127)50(26-28-62(92)116)99-72(126)51(29-38-140-5)96-68(122)46(90)17-6-9-30-86/h43-60,65-66,112-114H,6-42,86-90H2,1-5H3,(H2,91,115)(H2,92,116)(H,96,122)(H,97,123)(H,98,128)(H,99,126)(H,100,131)(H,101,129)(H,102,124)(H,103,132)(H,104,125)(H,105,130)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H4,93,94,95)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
InChIKeyHOWHQWFXSLOJEF-MGZLOUMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Systemin (CAS 137181-56-7) Technical Baseline: Peptide Plant Hormone for Jasmonate-Mediated Defense Elicitation


Systemin is an 18-amino-acid peptide hormone (H-Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp-OH; MW 2010.3) isolated from tomato leaves that serves as a primary wound signal in Solanaceae plants [1]. Upon herbivory or mechanical wounding, systemin is processed from its 200-amino-acid precursor prosystemin and binds to the high-affinity receptor SYR1 on the plasma membrane of vascular parenchyma cells, initiating an intracellular signaling cascade that involves the rapid release of linolenic acid and its conversion to jasmonic acid [2]. This cascade ultimately activates the transcription of over 15 defense-related genes, most notably proteinase inhibitors I and II, which confer resistance against insect herbivores and necrotrophic pathogens [3].

Why Generic Substitution Fails: Structure-Activity Determinants and Metabolic Instability of Systemin Analogs


Generic substitution with systemin-like peptides or truncated analogs is not functionally equivalent because systemin's biological activity is exquisitely dependent on its complete 18-amino-acid sequence and native peptide-bond integrity. Systematic alanine-scanning mutagenesis reveals that single-residue substitutions—particularly at Pro13 (activity reduced to <0.2% of wild-type) and Thr17 (completely inactivated)—abrogate proteinase inhibitor induction, while deletion of even the C-terminal Asp residue eliminates activity entirely [1]. Furthermore, systemin undergoes rapid proteolytic inactivation in planta via cleavage carboxy-terminal to Lys14, and N-methylated analogs that resist this cleavage exhibit both altered response kinetics and up to 3-fold higher in vivo activity, demonstrating that native systemin's transient signaling profile is a functional feature, not a deficiency [2]. Consequently, procurement of authentic full-length systemin peptide with verified sequence integrity is essential for reproducible experimental outcomes.

Quantitative Differentiation of Systemin (137181-56-7) Versus Analogs: Receptor Binding Affinity and Functional Activity Metrics


Receptor Binding Affinity: Systemin Exhibits Subnanomolar Kd for SYR1 Versus 500-1000 nM IC50 for Antagonist Analogs

Native systemin binds with high affinity to the tomato systemin receptor (SYR1/SR160) with a dissociation constant (Kd) of approximately 1 nM in membrane preparations of Lycopersicon peruvianum, whereas the N-terminal truncated antagonist syst1-14 and the inactive Thr17Ala-substituted analog (syst-Ala-17) compete for binding only with IC50 values of 500 nM and 1000 nM, respectively [1]. This 500- to 1000-fold difference in binding potency establishes that the complete 18-amino-acid sequence is required for high-affinity receptor engagement. Additionally, a separate radioligand binding study using 125I-Tyr-2,Ala-15-systemin reported a Kd of 0.17 nM on intact L. peruvianum suspension cells, confirming subnanomolar receptor affinity [2].

Plant Defense Signaling Receptor-Ligand Binding Kinetics Pharmacological Antagonism

In Vivo Functional Activity: N-Methylated Proteolysis-Resistant Analog Demonstrates 3-Fold Higher Proteinase Inhibitor Induction Than Native Systemin

In differentiated tomato plants, a systemin derivative containing an N-methylated peptide bond carboxy-terminal to Lys14, which confers resistance to proteolytic cleavage at this site, exhibited 3-fold higher activity than native systemin in the induction of proteinase inhibitors I and II [1]. This differential is directly attributable to the enhanced metabolic stability of the N-methylated analog; native systemin is rapidly inactivated in planta by a plasma membrane-associated protease that cleaves specifically carboxy-terminal to Lys14. Consistent with this mechanism, the alkalinization response elicited by the N-methylated peptide in L. peruvianum suspension cells was more sustained than the transient response induced by native systemin [1].

Peptide Stability Proteolytic Degradation Proteinase Inhibitor Induction

Alanine-Scanning Structure-Activity Relationship: Critical Residues Pro13 and Thr17 Confer >500-Fold Activity Differential Versus Inactive Analogs

Systematic alanine substitution of each residue in the 18-amino-acid systemin sequence reveals that Pro13 and Thr17 are essential for biological activity: replacement of Pro13 with Ala reduces activity to <0.2% of native systemin, while Ala substitution at Thr17 completely inactivates the peptide (>99.8% activity loss) [1]. In contrast, most other Ala replacements had little or only moderate effects on activity. Notably, the two inactive analogs—des-Asp18 systemin (C-terminal deletion) and Ala17 systemin—behave as potent competitive inhibitors (antagonists) of native systemin-induced proteinase inhibitor gene expression, demonstrating that they retain receptor-binding competence but lack the structural features required for receptor activation [1]. Molecular dynamics simulations further indicate that Pro12 and Pro13 substitutions reduce conformational flexibility of the peptide backbone, providing a structural basis for the observed loss of function [2].

Structure-Activity Relationship Alanine Scanning Peptide Epitope Mapping

Extracellular Alkalinization Response: Systemin Elicits Half-Maximal Activity at 100 pM, Defining Functional Potency Baseline

Systemin induces rapid, transient alkalinization of the growth medium in L. peruvianum suspension-cultured cells, a sensitive early response that serves as a quantitative bioassay for systemin activity. Half-maximal alkalinization activity (EC50) is achieved at a systemin concentration of approximately 100 pM [1]. This subnanomolar potency is consistent with the high-affinity receptor binding data (Kd 0.17-1 nM) and provides a functional benchmark against which the activity of synthetic batches, analogs, or formulations can be calibrated. In contrast, N-methylated analogs with reduced receptor-binding competence (e.g., N-methylation at Gln3 or Arg10) exhibit markedly attenuated alkalinization responses—more transient and of lower magnitude—correlating with their reduced proteinase inhibitor-inducing activities (8-fold and 80-fold lower, respectively) [2].

Ion Flux Early Signaling Response Bioactivity Potency

Evidence-Backed Application Scenarios for Systemin (137181-56-7) in Plant Defense Signaling Research


Calibration of Receptor-Ligand Binding Assays in Plant Membrane Preparations

Systemin serves as a defined high-affinity ligand for validating SYR1/SR160 receptor-binding assays. With a documented Kd of 0.17-1 nM in L. peruvianum membrane and cell preparations [1], native systemin establishes a quantitative benchmark for determining receptor density, binding site saturation, and competitive displacement by candidate antagonists (e.g., syst1-14, IC50 = 500 nM; syst-Ala-17, IC50 = 1000 nM). The inactive antagonist analogs des-Asp18 systemin and Ala17 systemin further enable pharmacological dissection of binding versus activation events [2].

Functional Validation of Synthetic Peptide Batches via Extracellular Alkalinization Bioassay

The systemin-induced medium alkalinization response in L. peruvianum suspension cells provides a rapid, quantitative functional assay for verifying synthetic peptide activity. Authentic systemin elicits half-maximal alkalinization at approximately 100 pM [1]. Any deviation from this EC50 value in a given batch indicates either sequence errors, incomplete synthesis, or degradation, enabling quality-control decisions prior to costly in planta experiments.

Structure-Activity Relationship Studies of Plant Peptide Hormones

The comprehensive alanine-scanning dataset for systemin provides a reference SAR framework for evaluating novel plant peptide elicitors. Critical residues Pro13 (<0.2% activity) and Thr17 (0% activity) define the minimal pharmacophore required for receptor activation [1]. These data enable rational design of stabilized analogs (e.g., N-methylated derivatives with 3-fold enhanced in vivo activity [2]) and inform mutagenesis strategies for transgenic plant studies involving prosystemin overexpression.

Proteolytic Stability and Peptide Delivery Optimization Studies

Systemin's susceptibility to proteolytic cleavage carboxy-terminal to Lys14 by a tomato plasma membrane protease [1] makes it an ideal model substrate for evaluating peptide stabilization strategies, including backbone N-methylation, cyclization, or formulation with protease inhibitors. The 3-fold activity differential between native systemin and its N-methylated proteolysis-resistant analog provides a quantifiable efficacy metric for optimization efforts aimed at extending the half-life and functional duration of peptide-based plant defense elicitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Systemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.